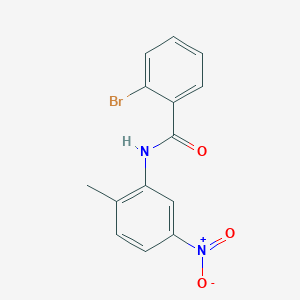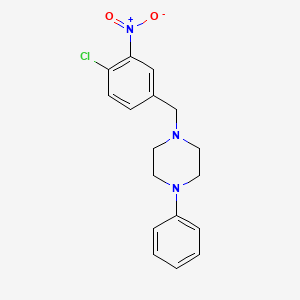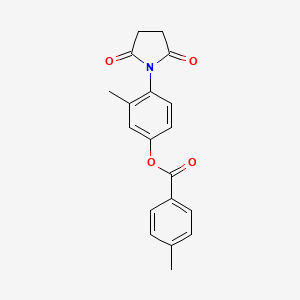![molecular formula C16H15N3O3S B5835921 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)
2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been investigated for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B.
Biochemical and Physiological Effects:
2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been shown to have low toxicity, making it a safe compound to work with. However, 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has some limitations, including its poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its antioxidant properties and its potential as a treatment for oxidative stress-related diseases. Additionally, future research could focus on improving the solubility of 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide in water to make it easier to work with in aqueous solutions.
合成法
2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the addition of 3-methylphenylamine. The resulting product is then purified using column chromatography to obtain pure 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide.
特性
IUPAC Name |
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(9-10)17-16(23)18-15(20)13-7-4-8-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGVQIVSOXITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)


![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)



![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)